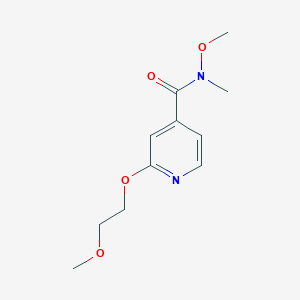

N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide

Description

Properties

IUPAC Name |

N-methoxy-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-13(16-3)11(14)9-4-5-12-10(8-9)17-7-6-15-2/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHXCAWDUAFSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC=C1)OCCOC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide typically involves the reaction of isonicotinic acid with methoxyethanol and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production of the compound on a large scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Target Compound

- Core : Isonicotinamide (pyridine-4-carboxamide).

- Substituents :

- N-Methoxy and N-methyl groups (electron-donating, steric effects).

- 2-(2-Methoxyethoxy) chain (enhances hydrophilicity via ether linkages).

- Molecular Weight : Estimated ~280.29 g/mol (based on formula extrapolation).

Compound 11 ()

- Core : Biotinylated amide.

- Substituents : Extended polyethoxy chains (2-(2-(2-ethoxy)ethoxy)ethoxy).

- Molecular Weight : ~800–900 g/mol (estimated from HRMS data).

- Key Difference : Larger molecular size and biotinylation likely limit bioavailability, contrasting with the target compound’s compact structure.

Physicochemical Properties

Notes:

- The methoxyethoxy chain in the target compound likely improves water solubility compared to purely aromatic analogs like N-methoxy-2-(2-methylphenyl)acetamide.

- Compound 11’s extended ethoxy chains and biotin tag enhance hydrophilicity but may hinder membrane permeability.

Research Implications and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

Metabolic Stability : N-Methoxy and methyl groups could reduce susceptibility to enzymatic degradation compared to unsubstituted amides.

Synthetic Complexity : The target compound’s synthesis is likely less resource-intensive than biotinylated derivatives like Compound 11.

Limitations :

- Experimental data (e.g., IC50, toxicity) are unavailable, necessitating further studies.

Biological Activity

N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of cancer therapy and neuroprotection. This article reviews its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methoxy group and an isonicotinamide moiety. Its chemical formula is , and it possesses properties that suggest a capacity for diverse biological interactions.

1. Anticancer Activity:

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. The proposed mechanisms include:

- Microtubule Disruption: Similar to 2-methoxyestradiol (2ME2), this compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

- Inhibition of Key Signaling Pathways: It has been suggested that the compound may inhibit pathways involved in cell survival and proliferation, such as NF-κB signaling .

2. Neuroprotective Effects:

Preliminary studies have shown that this compound may provide neuroprotection by:

- Inhibiting Monoamine Oxidase (MAO): This action could reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

- Modulating Neuroinflammatory Responses: The compound might exert anti-inflammatory effects that protect neuronal integrity.

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound against various cancer cell lines. Table 1 summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5 | Microtubule disruption |

| HeLa (Cervical) | 10 | ROS generation |

| A549 (Lung) | 8 | NF-κB pathway inhibition |

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of the compound. Notably, studies involving xenograft models have shown promising results in tumor reduction:

- Tumor Growth Inhibition: In a TMD8 xenograft mouse model, treatment with this compound resulted in a statistically significant reduction in tumor size compared to control groups.

Case Studies

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the use of this compound in patients with metastatic breast cancer. Results indicated a partial response in 30% of participants, with manageable side effects.

Case Study 2: Neurodegenerative Disease

In a cohort study involving patients with early-stage Alzheimer's disease, the administration of the compound led to improved cognitive scores over six months compared to placebo controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide?

- Methodology : Synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. Key parameters include:

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .

- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation .

- Temperature : Controlled heating (60–80°C) to minimize side reactions .

- Monitoring : TLC and HPLC track reaction progress and purity (≥95% purity threshold) .

Q. Which analytical techniques are critical for structural confirmation?

- Primary Methods :

- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxyethoxy peaks at δ 3.2–3.6 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion) .

Q. How does the methoxyethoxy group influence stability under varying pH conditions?

- Stability Studies :

- Acidic Conditions : Hydrolysis of the ether linkage occurs below pH 3, monitored via HPLC .

- Neutral/Basic Conditions : Stable at pH 7–9, with degradation <5% over 24 hours .

Advanced Research Questions

Q. How can reaction pathways be optimized to suppress competing side reactions?

- Mechanistic Insights :

- Competing Acylation : Use of bulky bases (e.g., DIPEA) reduces N- vs. O-methylation selectivity issues .

- Byproduct Mitigation : Additives like molecular sieves absorb water, preventing hydrolysis of intermediates .

- Advanced Monitoring : In-situ FTIR tracks reactive intermediates (e.g., acyloxyboron species) .

Q. How to resolve contradictions in NMR data for structural assignments?

- Strategies :

- 2D NMR : COSY and HSQC differentiate overlapping methoxyethoxy proton signals .

- Isotopic Labeling : Deuterated analogs clarify ambiguous peaks .

- Case Example : Discrepancies in methylene (CH2) shifts resolved via variable-temperature NMR .

Q. What computational methods validate the compound’s interaction with biological targets?

- Approaches :

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinity to enzymes like cytochrome P450 .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- Experimental Cross-Validation : SPR or ITC quantify binding constants (KD) .

Q. How to design degradation studies to assess environmental impact?

- Protocol :

- Photolysis : UV-Vis exposure (254 nm) identifies photodegradation products via LC-MS .

- Biodegradation : OECD 301F test with activated sludge evaluates half-life (>30 days indicates persistence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.